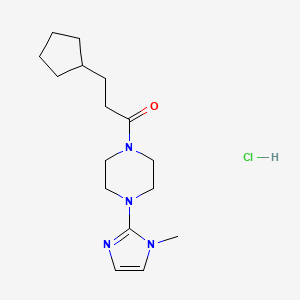![molecular formula C13H13N3O3S2 B2540726 N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 477212-30-9](/img/structure/B2540726.png)
N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves the use of microwave-assisted, solvent-free methods, which are considered to be efficient and environmentally friendly. For instance, a series of novel Schiff’s bases containing a thiadiazole scaffold and benzamide groups were synthesized under microwave irradiation, which is a technique that could potentially be applied to the synthesis of N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide as well .
Molecular Structure Analysis
The molecular structure of related compounds has been confirmed using various spectroscopic methods such as IR, NMR, and mass spectral studies. These techniques are crucial for determining the structure and confirming the identity of synthesized compounds. The presence of intra-molecular hydrogen bonds and strong conjugate effects in similar molecules suggests that this compound may also exhibit stability due to similar interactions .
Chemical Reactions Analysis
The synthesis of related thiadiazole compounds often involves cyclization reactions and the formation of Schiff’s bases. For example, the cyclization of thioamide with 2-chloroacetoacetate has been used to synthesize ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate, which suggests that similar cyclization methods could be relevant for the synthesis of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied using theoretical calculations and spectroscopic methods. For instance, the thermodynamic properties such as molar heat capacity, entropy, and enthalpy of a similar compound were found to increase with temperature, indicating that the compound might exhibit similar behavior under varying temperature conditions . Additionally, the electron absorption spectra of related compounds fall within the UV-visible area, which could imply that this compound may also have notable UV-visible absorption characteristics .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The synthesis of derivatives similar to the compound often involves complex reactions aimed at improving certain physical or chemical properties. For example, the synthesis of benzimidazole derivatives bearing acidic heterocycles shows significant angiotensin II receptor antagonistic activities, indicating the potential of such compounds in cardiovascular research (Kohara et al., 1996). Similarly, the synthesis of benzazoles via the aquatic reaction of corresponding thioamidinium salts demonstrates the versatility of these methods in producing compounds with potential pharmaceutical applications (Boeini & Hajibabaei Najafabadi, 2009).
Anticancer Properties
Compounds with a structure similar to N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide have shown promising anticancer properties. For instance, novel Schiff’s bases containing a thiadiazole scaffold and benzamide groups have been synthesized and evaluated for their in vitro anticancer activity, demonstrating promising results against various human cancer cell lines (Tiwari et al., 2017).
Antimicrobial and Antifungal Applications
The antimicrobial and antifungal properties of similar compounds have been explored, showing effectiveness against a range of pathogens. This includes the synthesis and evaluation of compounds for their antibacterial and antifungal activities, indicating their potential use in combating infectious diseases (Patel, Patel, & Shah, 2015).
Enzyme Inhibition
Another significant area of application is in enzyme inhibition, where such compounds are investigated for their ability to inhibit various enzymes. For example, metal complexes of heterocyclic sulfonamide have shown strong carbonic anhydrase inhibitory properties, suggesting their utility in disorders related to enzyme dysfunction (Büyükkıdan et al., 2013).
Organic Electronics
The structural components of this compound also find application in the field of organic electronics. The implementation of similar heterocyclic units in semiconducting polymers demonstrates the role of these compounds in developing materials for organic transistors, solar cells, and other electronic devices (Chen et al., 2016).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary target of N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is the cGAS-STING pathway . This pathway is a part of the innate immune system and plays a crucial role in the body’s defense against viral infections .
Biochemical Pathways
The cGAS-STING pathway is the primary biochemical pathway affected by the action of this compound . The downstream effects of this interaction include the suppression of interferon gene activation, which in turn inhibits the body’s innate immune response against viral infections .
Result of Action
The result of the action of this compound is the inhibition of the body’s innate immune response against viral infections . This is achieved by suppressing the activation of the interferon gene, which is crucial for restricting viral replication .
Eigenschaften
IUPAC Name |
N-(5-propan-2-ylsulfanyl-1,3,4-thiadiazol-2-yl)-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3S2/c1-7(2)20-13-16-15-12(21-13)14-11(17)8-3-4-9-10(5-8)19-6-18-9/h3-5,7H,6H2,1-2H3,(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFULUJFARFQLTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NN=C(S1)NC(=O)C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

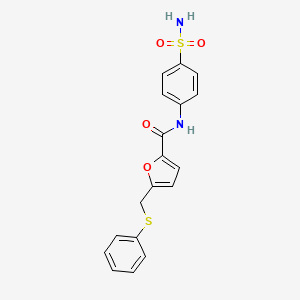
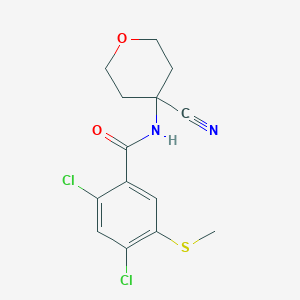
![2-[6-(2,3-Dimethylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2540646.png)

![1-(2-chlorophenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]methanesulfonamide](/img/structure/B2540649.png)
![[(4-Chlorophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2540650.png)
![N-(1-{4-ethyl-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-2-phenylethyl)-4-fluorobenzenesulfonamide](/img/structure/B2540651.png)
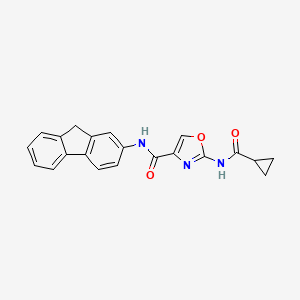
![N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]pyridine-2-carboxamide](/img/structure/B2540655.png)
![5-((4-Chlorophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2540657.png)

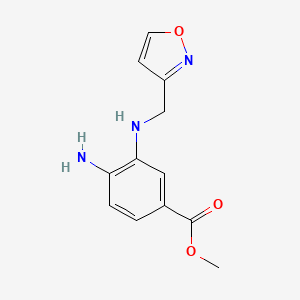
![5-{[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2540663.png)
